molecular formula C10H19NO3 B15141989 n-Octanoylglycine-2,2-d2

n-Octanoylglycine-2,2-d2

Katalognummer: B15141989
Molekulargewicht: 203.27 g/mol
InChI-Schlüssel: SAVLIIGUQOSOEP-MGVXTIMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Octanoylglycine-2,2-d2 is a deuterium-labeled derivative of n-Octanoylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology, due to its unique properties and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Octanoylglycine-2,2-d2 typically involves the deuteration of n-Octanoylglycine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

n-Octanoylglycine-2,2-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

n-Octanoylglycine-2,2-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.

    Industry: Applied in the production of deuterated compounds for various industrial applications

Wirkmechanismus

The mechanism of action of n-Octanoylglycine-2,2-d2 involves its incorporation into biological systems where it can be used as a tracer. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s movement and interactions within the system. This helps in understanding molecular targets and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    n-Octanoylglycine: The non-deuterated form of the compound.

    n-Capryloylglycine-d2: Another deuterated derivative with similar properties.

    n-Octanoylamino acetic acid-d2: A related compound with slight structural differences

Uniqueness

n-Octanoylglycine-2,2-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

203.27 g/mol

IUPAC-Name

2,2-dideuterio-2-(octanoylamino)acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i8D2

InChI-Schlüssel

SAVLIIGUQOSOEP-MGVXTIMCSA-N

Isomerische SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC

Kanonische SMILES

CCCCCCCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.